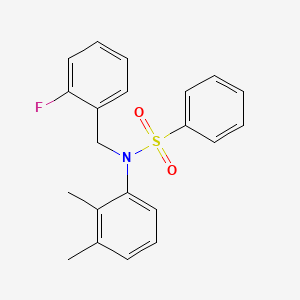![molecular formula C26H21FN2O4S B3503597 N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)-N~2~-phenylglycinamide](/img/structure/B3503597.png)
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)-N~2~-phenylglycinamide
Descripción general
Descripción
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)-N~2~-phenylglycinamide, commonly known as FSPPG, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a selective and potent inhibitor of a specific protein, making it a valuable tool for studying the protein's biological functions and implications in various diseases.
Mecanismo De Acción
FSPPG selectively inhibits the activity of JAK2 by binding to its active site, thereby preventing the phosphorylation of its downstream targets. This inhibition results in the suppression of cellular proliferation and survival, making FSPPG a potential therapeutic agent for diseases associated with JAK2 dysregulation.
Biochemical and Physiological Effects:
FSPPG has been shown to have potent anti-proliferative and pro-apoptotic effects on cancer cells in vitro and in vivo. Additionally, FSPPG has been shown to inhibit the development of autoimmune disorders in animal models. However, the physiological effects of FSPPG on normal cells and tissues are yet to be fully elucidated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FSPPG has several advantages as a research tool, including its selectivity and potency towards JAK2, making it a valuable tool for studying the biological functions of JAK2. However, its complex synthesis process and high cost limit its widespread use in scientific research.
Direcciones Futuras
Future research on FSPPG could focus on its potential therapeutic applications in diseases associated with JAK2 dysregulation, such as cancer and autoimmune disorders. Additionally, further studies are needed to understand the physiological effects of FSPPG on normal cells and tissues. The development of more efficient and cost-effective synthesis methods for FSPPG could also facilitate its widespread use in scientific research.
Aplicaciones Científicas De Investigación
FSPPG has been extensively used in scientific research to study the biological functions of a specific protein called JAK2. JAK2 is a tyrosine kinase that plays a critical role in various cellular processes, including cell growth, differentiation, and survival. Dysregulation of JAK2 has been implicated in several diseases, including cancer, autoimmune disorders, and myeloproliferative neoplasms.
Propiedades
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonylanilino)-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4S/c27-20-11-17-25(18-12-20)34(31,32)29(22-7-3-1-4-8-22)19-26(30)28-21-13-15-24(16-14-21)33-23-9-5-2-6-10-23/h1-18H,19H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUFFNBRLZTFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B3503524.png)
![N,N-dibenzyl-2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3503530.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B3503552.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-4-nitrobenzamide](/img/structure/B3503556.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3503560.png)
![2-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(2-furylmethyl)acetamide](/img/structure/B3503566.png)
![1-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}piperidine](/img/structure/B3503576.png)
![1,3-dichloro-2-[(4-chlorobenzyl)oxy]-5-(2-nitrovinyl)benzene](/img/structure/B3503583.png)
![ethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3503588.png)
![1-({3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}carbonothioyl)piperidine](/img/structure/B3503592.png)

![ethyl 4-[(4-chloro-3-methoxyphenyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B3503608.png)
![ethyl 4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B3503615.png)
![4-({3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B3503621.png)